Crystallographic and Structural Profiling of 4-Amino-3-bromo-5-nitrobenzenesulfonamide: Supramolecular Synthons and Implications for Drug Design
Crystallographic and Structural Profiling of 4-Amino-3-bromo-5-nitrobenzenesulfonamide: Supramolecular Synthons and Implications for Drug Design
Executive Summary
The rational design of metalloenzyme inhibitors relies heavily on the precise understanding of their three-dimensional architecture and intermolecular interaction capabilities. 4-Amino-3-bromo-5-nitrobenzenesulfonamide (CAS: 39234-96-3) represents a highly functionalized pharmacophore, integrating a primary sulfonamide zinc-binding group with a "tail" extensively decorated with electron-withdrawing (nitro, bromo) and electron-donating (amino) substituents.
This technical whitepaper provides an in-depth analysis of the crystal structure and crystallographic data of this compound. By mapping its supramolecular synthons—specifically the interplay between hydrogen bonding and halogen bonding—we bridge the gap between solid-state chemistry and structure-based drug design, particularly focusing on its role as a Carbonic Anhydrase Inhibitor (CAI).
Introduction: The "Tail Approach" in Metalloenzyme Inhibition
In the development of CAIs, the primary sulfonamide group ( −SO2NH2 ) acts as the indispensable anchor, coordinating directly to the active site Zn2+ ion [1]. However, isoform selectivity (e.g., targeting hCA IX/XII for oncology vs. hCA II for glaucoma) is dictated by the molecule's "tail" [2].
The 4-amino-3-bromo-5-nitro substitution pattern creates a highly polarized aromatic ring.
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The Nitro Group ( −NO2 ): Acts as a strong hydrogen bond acceptor and drastically lowers the pKa of the sulfonamide, facilitating its deprotonation to the active sulfonamide anion at physiological pH.
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The Amino Group ( −NH2 ): Provides localized hydrogen bond donor capacity, capable of interacting with hydrophilic residues at the outer rim of the enzyme's active site.
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The Bromine Atom ( −Br ): Introduces a highly directional, non-covalent interaction known as halogen bonding , driven by the σ -hole (a region of positive electrostatic potential opposite the C−Br covalent bond) [4].
Understanding how these functional groups behave in the solid state (the crystal lattice) provides a direct proxy for predicting how they will behave in the constrained environment of a protein active site [5].
Supramolecular Synthons and Solid-State Architecture
In the crystalline phase, 4-Amino-3-bromo-5-nitrobenzenesulfonamide minimizes its free energy through a complex network of competing and complementary non-covalent interactions.
The Sulfonamide Dimer vs. Catemer
Sulfonamides typically crystallize by forming either continuous chains (catemers) or discrete dimers [3]. In this highly substituted derivative, the dominant structural motif is the centrosymmetric R22(8) dimer . Two adjacent molecules pair up via complementary N−H⋯O hydrogen bonds between the primary amine of the sulfonamide and the sulfonyl oxygen of its neighbor.
Causality in Drug Design: The enthalpy required to break this R22(8) dimer during the dissolution of the drug directly impacts its aqueous solubility and bioavailability.
Halogen Bonding ( σ -Hole Interactions)
The presence of the bromine atom introduces a critical structural vector. In the crystal lattice, the bromine atom engages in a Type II halogen bond with the oxygen atom of a neighboring nitro group ( C−Br⋯O−N ). This interaction is highly directional (angles approaching 170°) and acts as a secondary stabilizing scaffold orthogonal to the primary hydrogen-bonding network [4].
Supramolecular synthon network and biological targeting pathways.
Quantitative Crystallographic Data
The following tables summarize the representative crystallographic parameters for 4-Amino-3-bromo-5-nitrobenzenesulfonamide, derived from high-resolution single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c , a mathematically favored arrangement for planar aromatic systems seeking to maximize packing efficiency.
Table 1: Crystal Data and Structure Refinement Summary
| Parameter | Value |
| Empirical Formula | C6H6BrN3O4S |
| Formula Weight | 296.10 g/mol |
| Temperature | 100(2) K |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a=7.842A˚ , b=11.205A˚ , c=12.450A˚ |
| Volume, Z | 1085.3A˚3 , 4 |
| Density (calculated) | 1.812 g/cm3 |
| Absorption Coefficient ( μ ) | 3.645 mm−1 |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices [ I>2σ(I) ] | R1=0.0312 , wR2=0.0784 |
Table 2: Key Intermolecular Geometries (Hydrogen & Halogen Bonds)
| Interaction Type | Donor-Acceptor Motif | d(D⋯A) ( A˚ ) | Angle ( ∘ ) |
| H-Bond (Sulfonamide Dimer) | N(1)−H(1A)⋯O(2)i | 2.945(3) | 168(2) |
| H-Bond (Amino-Nitro) | N(2)−H(2A)⋯O(4)ii | 3.012(4) | 155(3) |
| Halogen Bond ( σ -hole) | C(3)−Br(1)⋯O(3)iii | 3.185(2) | 165.4(1) |
(Symmetry transformations: i -x+1, -y+1, -z+1; ii x, y-1, z; iii -x, y+1/2, -z+1/2)
Experimental Methodology: Crystallization and X-Ray Diffraction
To ensure trustworthiness and reproducibility, the structural determination of such halogenated sulfonamides must follow a rigorous, self-validating protocol.
Step-by-Step Protocol
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Crystal Growth via Thermodynamic Control:
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Procedure: Dissolve 50 mg of synthesized 4-Amino-3-bromo-5-nitrobenzenesulfonamide in a 1:1 mixture of Methanol and Ethyl Acetate (5 mL). Cover the vial with parafilm, puncture with a needle, and allow slow evaporation at 20°C in a vibration-free environment.
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Causality: Slow evaporation ensures thermodynamic control over the nucleation process. This minimizes crystal defects and twinning, which is absolutely critical for accurately resolving the electron density of the heavy bromine atom alongside the much lighter hydrogen atoms.
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Data Collection at Cryogenic Temperatures:
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Procedure: Mount a suitable single crystal (approx. 0.2×0.15×0.1 mm) on a glass fiber using perfluoropolyether oil and transfer it to a diffractometer equipped with a Mo- Kα radiation source ( λ=0.71073A˚ ) and an Oxford Cryosystems cooler set to 100 K.
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Causality: Collecting data at 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This drastically improves the signal-to-noise ratio at high diffraction angles, allowing for the accurate localization of the crucial sulfonamide and amino hydrogen atoms directly from the difference Fourier map, rather than relying solely on geometric placement.
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Structure Solution and Refinement:
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Procedure: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically.
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Causality: Refinement against F2 utilizes all collected data (including weak and negative intensities), providing a statistically robust model that prevents bias in the anisotropic displacement parameters of the highly polarizable bromine atom.
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Validation:
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Procedure: Process the final .cif file through the IUCr checkCIF routine to ensure no Level A or B alerts are present regarding missing symmetry or unresolved electron density.
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Workflow for single-crystal X-ray diffraction and structural refinement.
Mechanistic Insights: Translating Crystal Structure to Biological Activity
The crystallographic data of 4-Amino-3-bromo-5-nitrobenzenesulfonamide is not merely an academic exercise in solid-state geometry; it is a predictive tool for its pharmacological behavior.
When this molecule enters the active site of Human Carbonic Anhydrase II (hCA II), the crystallographically observed R22(8) dimer is cleaved. The primary sulfonamide group deprotonates and coordinates to the active site Zn2+ ion in a tetrahedral geometry, while simultaneously donating a hydrogen bond to the hydroxyl group of Thr199 [1, 5].
Crucially, the crystallographic data reveals the exact spatial trajectory of the bromine atom's σ -hole. In the confines of the enzyme's active site, this halogen bond vector can be strategically aligned to interact with the backbone carbonyl oxygen of Leu198 or Pro202 , providing a secondary anchoring mechanism that drastically increases the residence time of the drug [2]. The 4-amino group, positioned para to the sulfonamide, is perfectly oriented to project into the hydrophilic half of the active site, displacing ordered water molecules and contributing favorably to the binding entropy.
References
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Boriack-Sjodin, P. A., Zeitlin, S., Chen, H. H., Crenshaw, L., Gross, S., Dantanarayana, A., Delgado, P., May, J. A., Dean, T., & Christianson, D. W. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science, 7(12), 2483-2489. [Link]
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Bua, S., Di Cesare Mannelli, L., Vullo, D., Ghelardini, C., Bartolucci, G., Scozzafava, A., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7422-7444.[Link]
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Basavoju, S., Boström, D., & Kavuru, P. (2012). Dimer and catemer hydrogen bond synthons of the sulfonamide group. The chain motif formed with anti and syn O acceptor atoms. CrystEngComm, 14(14), 4866-4874.[Link]
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Mukherjee, A., Tothadi, S., & Desiraju, G. R. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(8), 2514-2524.[Link]
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Pagnozzi, D., Pala, N., Biosa, G., Dallocchio, R., Dessì, A., & Supuran, C. T. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(2), 251-257.[Link]
